
(E)-3-methylpent-2-en-4-ynal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-methylpent-2-en-4-ynal is an organic compound characterized by its unique structure, which includes both an alkene and an alkyne functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-methylpent-2-en-4-ynal can be achieved through several methods. One common approach involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired compound. The reaction conditions typically include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
(E)-3-methylpent-2-en-4-ynal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxygenated derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert this compound to alcohols or alkanes using reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the functional groups.
Common Reagents and Conditions
Oxidation: KMnO4 in aqueous solution or CrO3 in acidic medium.
Reduction: LiAlH4 in dry ether or H2 with a palladium catalyst.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted alkenes or alkynes.
Aplicaciones Científicas De Investigación
(E)-3-methylpent-2-en-4-ynal has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-3-methylpent-2-en-4-ynal involves its interaction with various molecular targets. The compound’s reactivity is influenced by the presence of both alkene and alkyne groups, which can participate in different types of chemical reactions. These interactions can affect cellular pathways and processes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(E)-2-methylbut-2-en-1-al: Similar structure but lacks the alkyne group.
(E)-3-methylbut-2-en-1-ol: Contains an alcohol group instead of an aldehyde.
(E)-3-methylpent-2-en-1-ol: Similar structure with an alcohol group.
Propiedades
Fórmula molecular |
C6H6O |
|---|---|
Peso molecular |
94.11 g/mol |
Nombre IUPAC |
(E)-3-methylpent-2-en-4-ynal |
InChI |
InChI=1S/C6H6O/c1-3-6(2)4-5-7/h1,4-5H,2H3/b6-4+ |
Clave InChI |
IFWPFCCGBZEOPS-GQCTYLIASA-N |
SMILES isomérico |
C/C(=C\C=O)/C#C |
SMILES canónico |
CC(=CC=O)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


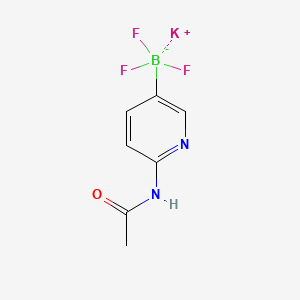
amine hydrochloride](/img/structure/B13458758.png)
![1-[1-(2-Bromoethyl)cyclobutyl]methanamine hydrobromide](/img/structure/B13458759.png)
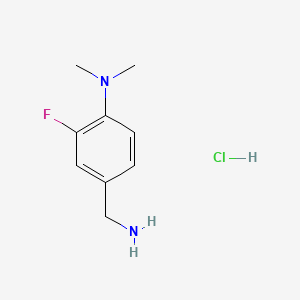
![2-[3-(hydroxyamino)propyl]-2,3-dihydro-1H-isoindole-1,3-dione hydrochloride](/img/structure/B13458761.png)
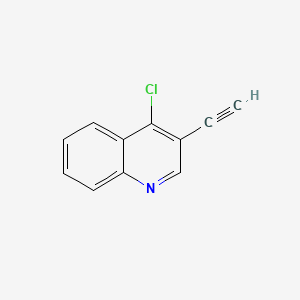
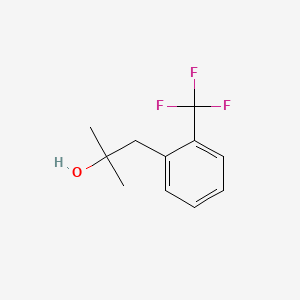
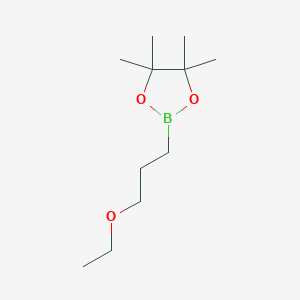
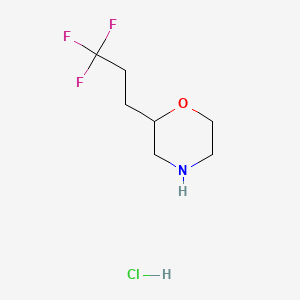


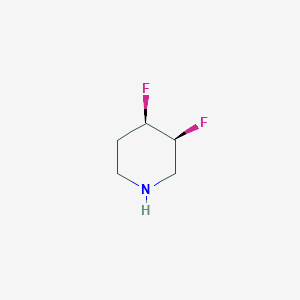
![6-bromo-4-methyl-4H,7H-thieno[3,2-b]pyridin-7-one](/img/structure/B13458796.png)

